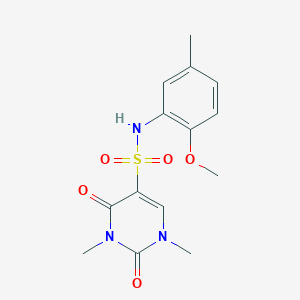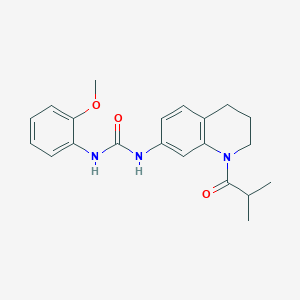![molecular formula C20H17BrN2O3S B2510191 {4-[(4-Bromophenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone CAS No. 1358024-75-5](/img/structure/B2510191.png)
{4-[(4-Bromophenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(4-Bromophenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone, also known as BQS, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a selective inhibitor of the protein kinase CK2, which has been implicated in a variety of cellular processes including cell growth, differentiation, and apoptosis. In
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of {4-[(4-Bromophenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone:
Antimicrobial Agents
{4-[(4-Bromophenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone: has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
Antifungal Applications
In addition to its antibacterial properties, this compound has also been explored for its antifungal capabilities. It has demonstrated efficacy against several fungal pathogens, making it a candidate for developing treatments for fungal infections. The mechanism involves disrupting the fungal cell membrane, leading to cell lysis .
Anticancer Research
Research has indicated that {4-[(4-Bromophenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone may have anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells. The compound interacts with specific cellular pathways that regulate cell death, making it a potential candidate for cancer therapy .
Anti-inflammatory Agents
This compound has been investigated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Neuroprotective Agents
{4-[(4-Bromophenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone: has shown promise as a neuroprotective agent. It can protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This compound’s ability to cross the blood-brain barrier enhances its potential as a treatment for these conditions .
Antioxidant Properties
The compound has been studied for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. This property is beneficial in preventing cellular damage and aging, and it can be applied in developing supplements or drugs aimed at reducing oxidative damage .
Antiviral Applications
Preliminary studies suggest that {4-[(4-Bromophenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone may have antiviral properties. It has been tested against various viruses, showing potential in inhibiting viral replication. This makes it a candidate for further research in developing antiviral drugs .
Drug Delivery Systems
This compound has also been explored in the context of drug delivery systems. Its unique chemical structure allows it to be used as a carrier for delivering other therapeutic agents to specific targets within the body. This application can enhance the efficacy and reduce the side effects of various drugs .
These diverse applications highlight the potential of {4-[(4-Bromophenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone in various fields of scientific research. Each application opens up new avenues for developing innovative treatments and therapies.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives
Eigenschaften
IUPAC Name |
[4-(4-bromophenyl)sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3S/c21-14-7-9-15(10-8-14)27(25,26)19-16-5-1-2-6-18(16)22-13-17(19)20(24)23-11-3-4-12-23/h1-2,5-10,13H,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLUKPQEZQGRSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(4-Bromophenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


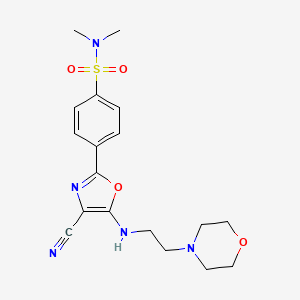
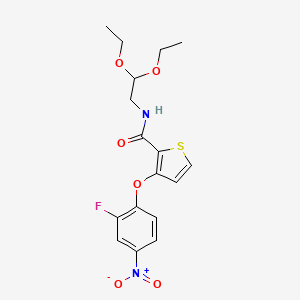
![3-(3,4-Dimethoxyphenyl)-5-{1-[(3-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2510112.png)
![7-methyl-3-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2510113.png)

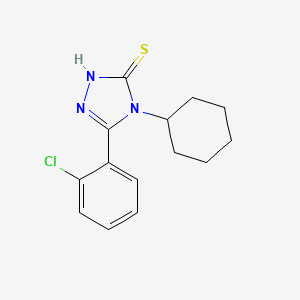
![3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2510120.png)
![4-Chlorothieno[2,3-b]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2510121.png)
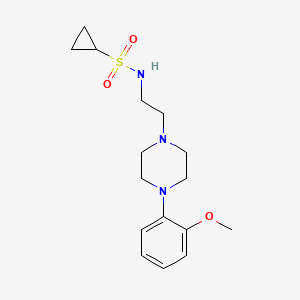
![8-[(4-benzylpiperidin-1-yl)methyl]-7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![6-(4-fluorophenyl)-3-methyl-N-(oxolan-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2510128.png)
